molecular formula C7H5BrF3N B2413944 3-Bromo-2-(2,2,2-trifluoroethyl)pyridine CAS No. 1820616-33-8

3-Bromo-2-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B2413944
CAS No.: 1820616-33-8
M. Wt: 240.023
InChI Key: LBOXFJQZOCVDSL-UHFFFAOYSA-N
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Description

3-Bromo-2-(2,2,2-trifluoroethyl)pyridine is an organic compound with the molecular formula C7H5BrF3N and a molecular weight of 240.02 g/mol It is a pyridine derivative, characterized by the presence of a bromine atom at the 3-position and a trifluoroethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2,2,2-trifluoroethyl)pyridine typically involves the bromination of 2-(2,2,2-trifluoroethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridine derivatives, while oxidation reactions produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine and trifluoroethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both bromine and trifluoroethyl groups, which impart distinct chemical and physical properties. These properties make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

3-bromo-2-(2,2,2-trifluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-5-2-1-3-12-6(5)4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOXFJQZOCVDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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